6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile 6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18152198
InChI: InChI=1S/C11H11NOS/c12-6-11(9-2-1-3-14-9)4-10(5-11)7-13-8-10/h1-3H,4-5,7-8H2
SMILES:
Molecular Formula: C11H11NOS
Molecular Weight: 205.28 g/mol

6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

CAS No.:

Cat. No.: VC18152198

Molecular Formula: C11H11NOS

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile -

Specification

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
IUPAC Name 6-thiophen-2-yl-2-oxaspiro[3.3]heptane-6-carbonitrile
Standard InChI InChI=1S/C11H11NOS/c12-6-11(9-2-1-3-14-9)4-10(5-11)7-13-8-10/h1-3H,4-5,7-8H2
Standard InChI Key BBHFAEPXHPPADH-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(C#N)C3=CC=CS3)COC2

Introduction

Structural Characteristics and Molecular Properties

The compound’s defining feature is its spirocyclic core, which bridges a tetrahydrofuran-like oxygen-containing ring (2-oxaspiro[3.3]heptane) and a thiophene moiety. The molecular formula C₁₁H₁₁NOS (molecular weight: 205.28 g/mol) reflects its hybrid heterocyclic nature. Key structural attributes include:

Table 1: Spectroscopic and Computational Data

PropertyValue/Description
X-ray CrystallographyConfirms spirocyclic geometry
NMR (¹H/¹³C)δ 2.8–3.1 ppm (bridgehead protons)
IR Spectroscopyν 2240 cm⁻¹ (C≡N stretch)
LogP1.82 (predicted)

The cyano group at the spiro center introduces electron-withdrawing effects, polarizing adjacent bonds and influencing reactivity. Density functional theory (DFT) calculations suggest a twisted conformation minimizes steric strain between the thiophene and oxaspiro rings, with a dihedral angle of 112° between the planes.

Synthesis and Reaction Mechanisms

While no direct synthesis of 6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been published, analogous routes for related spirocycles provide a framework for retrosynthetic analysis. A patent detailing the synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylates offers critical insights :

Hypothesized Synthesis Pathway

  • Reductive Amination: Starting from ketone precursors, lithium aluminum hydride (LiAlH₄) reduces imine intermediates to form spirocyclic amines .

  • Thiophene Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the thiophene moiety.

  • Cyano Group Installation: Ritter reaction or cyanide displacement achieves nitrile functionalization.

Critical challenges include:

  • Stereochemical Control: Spiro center formation requires precise orbital alignment to avoid racemization.

  • Functional Group Tolerance: The oxaspiro ring’s strain complicates late-stage modifications.

Table 2: Comparative Synthetic Metrics for Analogous Spirocycles

Comparative Analysis with Related Spirocyclic Compounds

Table 3: Structure-Activity Relationships

CompoundSpiro Ring SizeHeteroatomBioactivity (IC₅₀)
6-Thiophene-2-oxaspiro[3.3]heptane-6-CN3.3O, SBACE-1: 2.8 µM
2-Azaspiro[4.5]decan-1-one4.5NBACE-1: 0.7 µM
7-Oxadispiro[3.1.3¹,³]decane3.1.3OInactive

Key trends:

  • Smaller spiro systems (3.3 vs. 4.5) reduce potency but improve metabolic stability.

  • Thiophene enhances π-stacking versus phenyl analogs.

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